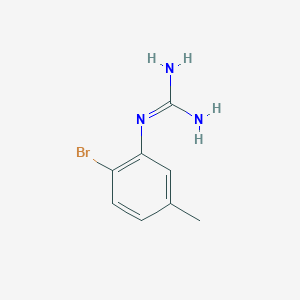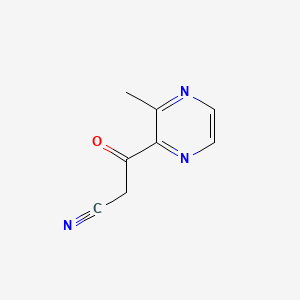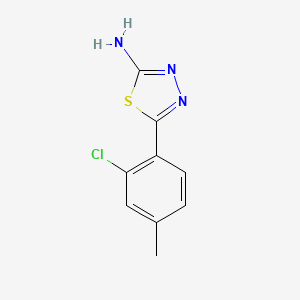
2,6-Dichloro-4-fluoro-N-hydroxybenzimidoyl Chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dichloro-4-fluoro-N-hydroxybenzimidoyl Chloride is an organic compound with the molecular formula C7H3Cl3FNO. This compound is characterized by the presence of chlorine, fluorine, and hydroxyl groups attached to a benzimidoyl chloride core. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-4-fluoro-N-hydroxybenzimidoyl Chloride typically involves the reaction of 2,6-dichloro-4-fluorobenzaldehyde with hydroxylamine hydrochloride under acidic conditions. The reaction proceeds through the formation of an oxime intermediate, which is subsequently chlorinated to yield the final product .
Industrial Production Methods
Industrial production of this compound can be achieved through a continuous flow process, which allows for precise control of reaction conditions and efficient handling of reactive intermediates. This method involves the use of a silicon carbide flow reactor, which ensures safe processing of corrosive reagents and high selectivity in the final product .
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-4-fluoro-N-hydroxybenzimidoyl Chloride undergoes various chemical reactions, including:
Electrophilic Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the chlorine and fluorine atoms influence the reactivity of the aromatic ring.
Redox Reactions: It can undergo redox reactions, particularly in the presence of photoredox catalysts, leading to the formation of radical intermediates.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include halogens and Lewis acids, such as aluminum chloride, which facilitate the substitution reactions.
Redox Reactions: Photoredox catalysts, such as iridium or ruthenium complexes, are used to promote the formation of radical intermediates under mild conditions.
Major Products Formed
Electrophilic Substitution: The major products are typically substituted aromatic compounds, where the position of substitution is influenced by the electron-withdrawing effects of the chlorine and fluorine atoms.
Redox Reactions: The major products include alkylated or arylated derivatives, depending on the nature of the radical intermediates formed during the reaction.
Scientific Research Applications
2,6-Dichloro-4-fluoro-N-hydroxybenzimidoyl Chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,6-Dichloro-4-fluoro-N-hydroxybenzimidoyl Chloride involves its interaction with molecular targets through electrophilic and nucleophilic pathways. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The presence of chlorine and fluorine atoms enhances its reactivity and selectivity towards specific molecular targets .
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-N-hydroxybenzimidoyl Chloride: This compound shares a similar structure but lacks the chlorine atoms, resulting in different reactivity and applications.
2,6-Dichloro-N-fluoropyridinium Tetrafluoroborate: This compound contains a pyridinium core instead of a benzimidoyl core, leading to different chemical properties and uses.
Uniqueness
2,6-Dichloro-4-fluoro-N-hydroxybenzimidoyl Chloride is unique due to the presence of both chlorine and fluorine atoms, which impart distinct electronic and steric effects on the molecule. These effects influence its reactivity and selectivity in chemical reactions, making it a valuable compound in various scientific and industrial applications .
Properties
Molecular Formula |
C7H3Cl3FNO |
|---|---|
Molecular Weight |
242.5 g/mol |
IUPAC Name |
2,6-dichloro-4-fluoro-N-hydroxybenzenecarboximidoyl chloride |
InChI |
InChI=1S/C7H3Cl3FNO/c8-4-1-3(11)2-5(9)6(4)7(10)12-13/h1-2,13H |
InChI Key |
NPLISPOULZRKEC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)C(=NO)Cl)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(Benzylamino)-1-(3-nitrophenyl)-3-oxo-1-propen-2-yl]-4-(tert-butyl)benzamide](/img/structure/B13700123.png)




![2-[(4-Hydroxyphenethyl)amino]-4-(m-tolylamino)pyrimidine-5-carboxamide](/img/structure/B13700146.png)



![5-(Tert-butoxy)benzo[d][1,3]dioxole](/img/structure/B13700154.png)

![2,3,4-Tri-O-acetyl-1-O-[4-(Hydroxymethyl)-2-nitrophenyl]-beta-D-glucuronide Methyl Ester](/img/structure/B13700164.png)


